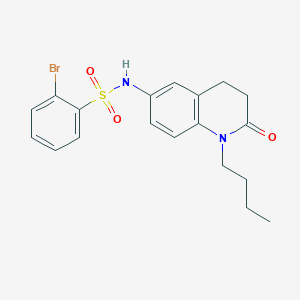![molecular formula C15H24N4O4S B2399842 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797681-65-2](/img/structure/B2399842.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H24N4O4S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction Studies
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide demonstrates potential as a potent and selective antagonist for the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method have explored its conformational analysis, identifying distinct conformations and their stability. This research is significant for understanding the molecular interactions of this compound with the CB1 receptor, offering insights into its steric and electrostatic binding interactions (Shim et al., 2002).
Structure-Activity Relationships
Research on the structure-activity relationships of pyrazole derivatives related to this compound provides crucial information for characterizing cannabinoid receptor binding sites. These studies have helped in identifying structural requirements for potent CB1 receptor antagonistic activity and could lead to the development of pharmacological probes for therapeutic applications (Lan et al., 1999).
Synthesis and Applications in Heterocyclic Chemistry
The compound has been a focus in the synthesis of various heterocyclic structures. For instance, its derivatives have been explored in the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, presenting a novel approach in heterocyclic chemistry (Karthikeyan et al., 2014).
Insecticidal Activity
Some derivatives of this compound have been found to exhibit high insecticidal activity. Research in this area focuses on the synthesis of 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide analogs and their structure–activity relationships, offering potential applications in agrochemistry (Ohno et al., 2010).
Glycine Transporter Inhibition
Studies have identified derivatives of this compound as potent inhibitors of the Glycine Transporter 1 (GlyT1), indicating potential applications in treating central nervous system disorders. These derivatives have shown promising pharmacokinetic profiles and effectiveness in increasing glycine concentrations in the cerebrospinal fluid in animal models (Yamamoto et al., 2016).
Radioligand Binding Analyses
The compound has been used in radioligand binding analyses to understand the in vivo binding to mouse brain cannabinoid receptors, providing insights into the brain's endocannabinoid system (Gatley et al., 1996).
Propriétés
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-18-14-5-8-23-10-12(14)13(17-18)9-16-15(20)11-3-6-19(7-4-11)24(2,21)22/h11H,3-10H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACUHGOEZDCBTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

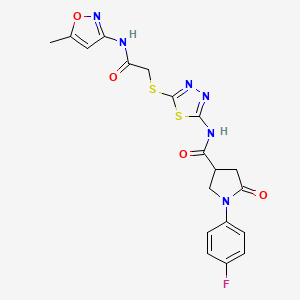

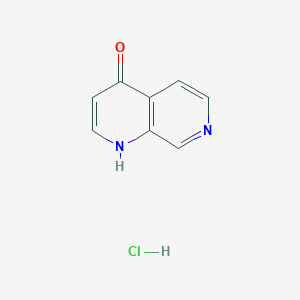
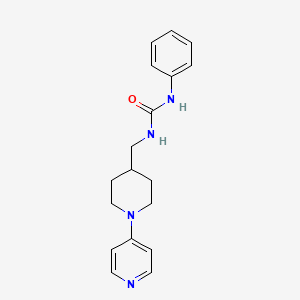
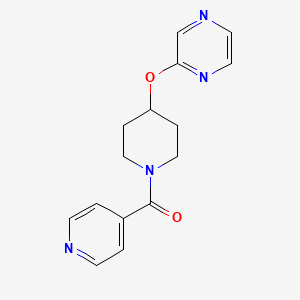
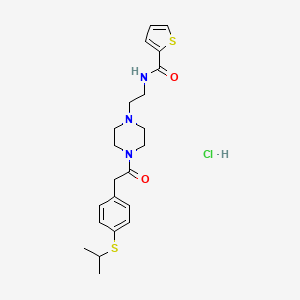
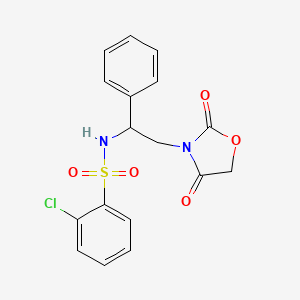
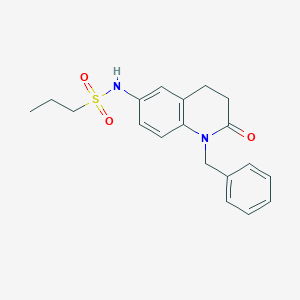
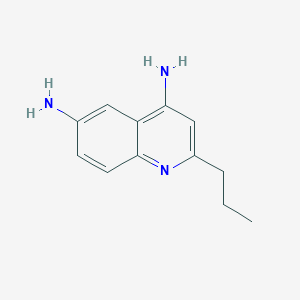
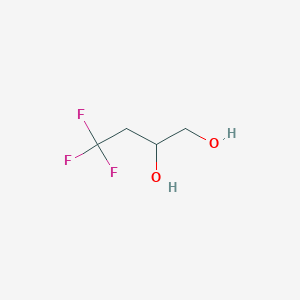
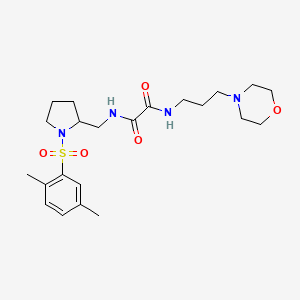
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)
![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
